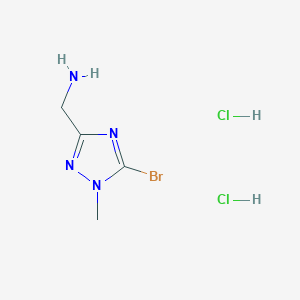

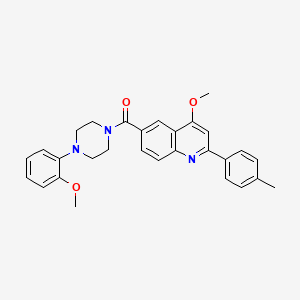

(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Anticancer Activity

- Breast Cancer Research :

- Research led by Perreault et al. (2017) focused on anticancer structure-activity relationship studies of aminosteroid derivatives, identifying RM-581 as a compound with potent cytotoxic activity in breast cancer MCF-7 cell culture and effectiveness in blocking tumor growth in a mouse xenograft model of breast cancer. RM-581 showed a better selectivity index for breast cancer MCF-7 cells over normal cells (Perreault et al., 2017).

Synthesis and Chemical Properties

- Electrochemical Synthesis :

- Largeron and Fleury (1998) described an electrochemical synthesis process for novel 8-amino-1,4-benzoxazine derivatives, using a starting material similar to the compound , demonstrating the synthesis potential in one-pot without isolation of intermediates (Largeron & Fleury, 1998).

Pharmacology and Receptor Activity

- Adrenoceptor Antagonist :

- Höglund et al. (2006) synthesized a series of 4-aminoquinolines, testing their properties on human alpha(2)-adrenoceptor subtypes. They discovered compounds with good antagonist potencies and excellent subtype selectivities, highlighting the critical need for a substituent in the quinoline ring for receptor affinity and potency (Höglund et al., 2006).

Corrosion Inhibition

- Corrosion Inhibitory Properties :

- El Faydy et al. (2020) investigated 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives for steel in HCl electrolyte. Their findings confirmed significant improvement in anti-corrosion properties, revealing that these compounds decrease the steel dissolution by developing a pseudo-capacitive film on the steel surface (El Faydy et al., 2020).

Properties

IUPAC Name |

[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-20-8-10-21(11-9-20)25-19-28(35-3)23-18-22(12-13-24(23)30-25)29(33)32-16-14-31(15-17-32)26-6-4-5-7-27(26)34-2/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGRDCZSVNGCQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

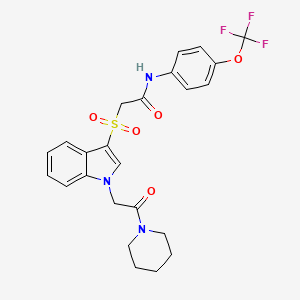

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

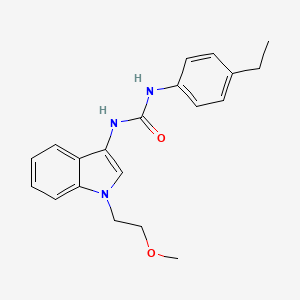

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)

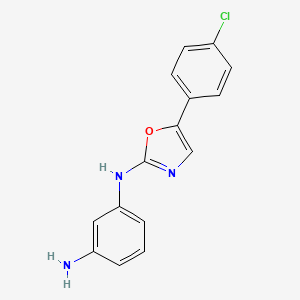

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)

![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)

![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)